REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:10][CH2:9][CH:5]([C:6](O)=[O:7])[CH2:4][CH2:3]1.C(N(C(C)C)CC)(C)C.ON1C2C=CC=CC=2N=N1.Cl.[CH3:31][NH:32][O:33][CH3:34].Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[CH3:34][O:33][N:32]([CH3:31])[C:6](=[O:7])[CH:5]1[CH2:9][CH2:10][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(C(=O)O)CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
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Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
STIRRING
|
Details
|
the resulting homogeneous solution was stirred for 63 hours at ambient temperature
|
Duration
|
63 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted with chloroform/isopropanol (3/1)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1CCN(CC1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |